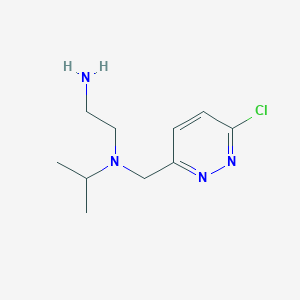

N1-((6-Chloropyridazin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13469896

Molecular Formula: C10H17ClN4

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17ClN4 |

|---|---|

| Molecular Weight | 228.72 g/mol |

| IUPAC Name | N'-[(6-chloropyridazin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C10H17ClN4/c1-8(2)15(6-5-12)7-9-3-4-10(11)14-13-9/h3-4,8H,5-7,12H2,1-2H3 |

| Standard InChI Key | GLSHFYZHXGQSHD-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCN)CC1=NN=C(C=C1)Cl |

| Canonical SMILES | CC(C)N(CCN)CC1=NN=C(C=C1)Cl |

Introduction

N1-((6-Chloropyridazin-3-yl)methyl)-N1-isopropylethane-1,2-diamine is a complex organic compound with the CAS number 1261230-46-9. This compound belongs to the class of pyridazine derivatives, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions one and two. The specific structure of this compound includes a chlorinated pyridazine ring attached to an ethane-1,2-diamine backbone with an isopropyl group.

Synthesis and Preparation

The synthesis of N1-((6-Chloropyridazin-3-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves several steps, including the preparation of the pyridazine ring and its subsequent modification to introduce the ethane-1,2-diamine and isopropyl groups. The specific synthesis protocol may vary depending on the starting materials and desired yield.

Potential Applications

While specific applications of N1-((6-Chloropyridazin-3-yl)methyl)-N1-isopropylethane-1,2-diamine are not widely documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets. This interaction can lead to various pharmacological effects, including antimicrobial or anticancer activities.

Research Findings and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume